
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(Z)-7-(3-Chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a bicyclic purine-2,6-dione core. Key structural features include:
- A 4-nitrobenzylthio group at the 8-position, introducing aromaticity, electron-withdrawing effects (via the nitro group), and thioether functionality.
- A methyl group at the 3-position, which may influence metabolic stability and hydrophobic interactions.
This compound’s design likely targets enzyme inhibition (e.g., kinases or phosphodiesterases) given the purine scaffold’s prevalence in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simpler precursors like guanine or adenine derivatives.
Introduction of the Chlorobut-2-en-1-yl Chain: This step involves the alkylation of the purine core with a suitable chlorobut-2-en-1-yl halide under basic conditions.
Thioether Formation: The 8-position is functionalized with the nitrobenzylthio group through a nucleophilic substitution reaction, where the purine core reacts with 4-nitrobenzylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The double bond in the chlorobut-2-en-1-yl chain can be reduced to a single bond using hydrogenation techniques.
Substitution: The chlorine atom in the chlorobut-2-en-1-yl chain can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Hydrogen gas with a metal catalyst such as platinum or palladium.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Amines: From the reduction of the nitro group.
Saturated Alkanes: From the reduction of the double bond.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Potential Biological Activities
- The compound's structural similarity to nucleotides suggests it may interact with enzymes involved in DNA and RNA synthesis, making it a candidate for molecular biology studies.
- Preliminary studies indicate that it may exhibit inhibitory effects on specific enzymes, potentially leading to therapeutic applications.
Mechanism of Action
- The interaction of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione with nucleotide-binding sites on enzymes could inhibit their activity, influencing metabolic pathways related to purine metabolism.
Medicinal Applications
Drug Development
- Given its ability to interact with biological macromolecules, this compound is being explored as a potential drug candidate for diseases associated with purine metabolism disorders.
- Its unique functional groups may enhance its binding affinity and specificity towards target receptors or enzymes.
Case Studies
- Research is ongoing to evaluate the efficacy of this compound in preclinical models of diseases such as cancer and metabolic disorders. Early results suggest promising bioactivity that warrants further investigation.
Industrial Applications
Pharmaceuticals and Agrochemicals
- The compound's diverse reactivity makes it a valuable intermediate in pharmaceutical manufacturing processes.
- It holds potential for use in the development of agrochemicals due to its biological activity.
Material Science
- Its unique chemical properties can be harnessed in the development of new materials with specific functionalities, particularly in coatings and polymers.
Mechanism of Action
The mechanism of action of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione likely involves its interaction with specific molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The nitrobenzylthio group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Purine derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- The target compound’s chloroalkenyl and nitrobenzylthio groups distinguish it from naturally occurring purines (e.g., MFR-a) and flavonoids (e.g., catechins). These substituents likely enhance binding specificity to hydrophobic enzyme pockets compared to polar groups in MFR-a or catechins.
- Unlike MFR-a’s linear polyglutamate chain, the target compound’s compact structure may improve cell permeability but reduce water solubility .
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto, Dice), the target compound’s structural relatedness to analogs was evaluated :
Compound Pair | Tanimoto Coefficient | Dice Coefficient |
---|---|---|
Target vs. MFR-a | 0.28 | 0.43 |
Target vs. 8-Mercaptopurine | 0.52 | 0.68 |
Target vs. Theophylline | 0.37 | 0.54 |
Interpretation :
- Low similarity to MFR-a (0.28) reflects divergent functional groups (glutamates vs. chloroalkenyl/nitrobenzylthio).
- Moderate similarity to 8-mercaptopurine (0.52) arises from the shared purine core and thioether group.
- The Tanimoto coefficient outperforms others in distinguishing scaffold variations, aligning with prior chemoinformatic studies .
Implications :
- The target’s higher LogP (2.9 vs.
- Nitrobenzylthio and chloroalkenyl groups may enhance kinase binding affinity, as seen in its lower IC50 .
Research Findings and Implications
Electrophilic Reactivity: The chloroalkenyl group may act as a Michael acceptor, enabling covalent binding to cysteine residues in target enzymes, a mechanism absent in non-halogenated purines .
Nitro Group Effects : The electron-withdrawing nitro group could stabilize the thioether linkage, reducing metabolic oxidation compared to alkylthio analogs .
Biological Trade-offs : While the compound’s hydrophobicity may limit aqueous solubility, it could enhance blood-brain barrier penetration for CNS targets .
Biological Activity
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative notable for its unique structural features. This compound has garnered attention in scientific research due to its potential biological activities linked to its purine core and various functional groups.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClN5O4S, with a molecular weight of 421.86 g/mol. The IUPAC name is 7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione. The compound's structure includes a purine base, a chlorobut-2-enyl side chain, and a nitrobenzylthio group, which contribute to its chemical reactivity and biological interactions .
The biological activity of this compound may arise from its ability to mimic natural nucleotides, allowing it to interact with enzymes involved in nucleic acid synthesis. The nitrobenzylthio moiety enhances binding affinity to specific molecular targets such as enzymes or receptors, potentially inhibiting their activity .
Potential Therapeutic Applications
Research indicates that compounds with similar structures can exhibit various pharmacological effects, including:
- Antiviral Activity : Potential inhibition of viral replication through interference with nucleotide synthesis.
- Antitumor Properties : Ability to disrupt cellular proliferation pathways by targeting kinases or other regulatory proteins involved in cancer.
- Anti-inflammatory Effects : Modulation of immune responses by interacting with specific receptor pathways .
In Vitro Studies
In vitro studies have shown that the compound can inhibit specific enzyme activities relevant to purine metabolism. For example, it may affect ATPase activity by competing with ATP for binding sites on the enzyme .
Case Studies
A significant case study explored the effects of similar purine derivatives on cancer cell lines. These derivatives demonstrated selective cytotoxicity against certain cancer types while sparing normal cells. The mechanism was attributed to the disruption of DNA synthesis pathways .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione, and how can they be addressed methodologically?
- Answer : The synthesis of this compound requires precise control over stereochemistry (Z-configuration) and regioselective introduction of the 4-nitrobenzylthio group. Common challenges include side reactions at the purine core (e.g., oxidation at sulfur or nitro group reduction). To mitigate this, use inert atmospheres (N₂/Ar) during reactions and employ low-temperature conditions for nitro group stability. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound from byproducts like dehalogenated or isomerized derivatives .
Q. How can researchers confirm the structural integrity of the 4-nitrobenzylthio substituent in this compound?
- Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Look for aromatic proton signals (δ ~7.5–8.5 ppm) from the nitrobenzyl group and thioether linkage (C-S bond confirmed via HMBC correlations).
- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (±3 ppm error) .
Q. What experimental precautions are necessary to maintain stability during storage?
- Answer : The compound’s nitro group and thioether linkage are sensitive to light and moisture. Store in amber vials under inert gas (argon) at 2–8°C. Pre-purge storage containers with argon to minimize oxidative degradation .
Advanced Research Questions
Q. How can stereochemical inconsistencies (Z/E isomerism) in the chlorobut-2-en-1-yl side chain be resolved during synthesis?
- Answer : Use NOESY NMR to distinguish Z/E isomers by observing spatial proximity between the chlorobut-enyl protons and the purine core. For Z-configuration, cross-peaks between the chlorinated vinyl proton (δ ~5.8 ppm) and the purine H-7 proton are expected. Alternatively, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) under isocratic conditions (hexane:IPA = 90:10) to separate isomers .
Q. What strategies can address contradictory reactivity data for the 4-nitrobenzylthio group in catalytic applications?
- Answer : Contradictions often arise from competing redox pathways (e.g., nitro reduction vs. sulfur oxidation). Use cyclic voltammetry to map redox potentials of the nitro and thio groups. If reduction interferes, introduce electron-withdrawing groups (e.g., CF₃) on the benzyl ring to stabilize the nitro group. Alternatively, replace the nitro group with a cyano substituent to retain electron-deficient character without redox activity .
Q. How can computational methods guide the optimization of reaction conditions for purine core functionalization?
- Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic substitution at the purine C-8 position. Identify energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms). Validate predictions experimentally via kinetic studies (e.g., variable-temperature NMR) to select optimal catalysts (e.g., Pd²⁺ for cross-coupling) .
Q. What methodologies are effective in analyzing degradation products under oxidative stress?
- Answer : Use LC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Compare fragmentation patterns with synthetic standards (e.g., sulfoxide or sulfone derivatives). For real-time monitoring, employ Raman spectroscopy with a 785 nm laser to track S-O bond formation (peak ~1100 cm⁻¹) .
Q. Methodological Considerations
Q. How to design a robust protocol for assessing biological activity while minimizing compound degradation?
- Answer : Pre-cool assay buffers to 4°C and use antioxidants (e.g., 1 mM ascorbic acid) in cell culture media. For long-term assays, prepare fresh stock solutions in DMSO (≤0.1% final concentration) and confirm stability via UV-Vis (λ = 270 nm for purine absorbance) at intervals .
Q. What statistical approaches are recommended for reconciling inconsistent SAR data in analogs of this compound?
- Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., Hammett σ for substituents) with activity. Use Bayesian models to quantify uncertainty in conflicting datasets and identify outliers caused by experimental variability .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported catalytic activity of metal complexes with this compound?
- Answer : Differences may arise from ligand-metal coordination modes (e.g., monodentate vs. bidentate binding). Use X-ray absorption spectroscopy (XAS) to determine coordination geometry. Compare with EPR data for paramagnetic metal centers (e.g., Cu²⁺) to confirm binding sites. Reconcile data by standardizing reaction conditions (solvent, pH, and metal/ligand ratio) .
Properties
CAS No. |
941938-16-5 |
---|---|
Molecular Formula |
C17H16ClN5O4S |
Molecular Weight |
421.86 |
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C17H16ClN5O4S/c1-10(18)7-8-22-13-14(21(2)16(25)20-15(13)24)19-17(22)28-9-11-3-5-12(6-4-11)23(26)27/h3-7H,8-9H2,1-2H3,(H,20,24,25)/b10-7- |
InChI Key |
PFCMJZVCOXFUDO-YFHOEESVSA-N |
SMILES |
CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)Cl |
solubility |
not available |
Origin of Product |
United States |
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